Isopropyl 1-aminocyclopropanecarboxylate

Lipophilicity Membrane permeability Drug delivery

Researchers studying NMDA receptor glycine site modulation require conformationally constrained amino acid derivatives with tunable bioavailability. The parent ACC acid exhibits poor CNS penetration due to zwitterionic character. - **Prodrug Optimization**: Branched isopropyl ester modulates esterase hydrolysis kinetics vs. methyl/ethyl analogs, controlling active ACC release rate for CNS exposure studies. - **Peptide Synthesis**: Rigid cyclopropane scaffold restricts backbone flexibility; orthogonal protection enables selective deprotection in SPPS workflows. - **Supply Certainty**: 97% minimum purity with batch-specific NMR, HPLC & GC documentation. Available for immediate global shipment.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12509056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1-aminocyclopropanecarboxylate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1(CC1)N
InChIInChI=1S/C7H13NO2/c1-5(2)10-6(9)7(8)3-4-7/h5H,3-4,8H2,1-2H3
InChIKeyLGTPCVSJVOISDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 1-Aminocyclopropanecarboxylate: Procurement Specifications and Compound Class Identity


Isopropyl 1-aminocyclopropanecarboxylate (CAS 757903-69-8) is a synthetic amino acid derivative and alkyl ester of 1-aminocyclopropane-1-carboxylic acid (ACC), with molecular formula C7H13NO2 and molecular weight 143.18 g/mol . The compound is commercially available with a standard purity specification of 97% and is routinely supplied with batch-specific analytical characterization including NMR, HPLC, and GC quality control documentation . Predicted physicochemical parameters include a boiling point of 174.9±23.0 °C, density of 1.099±0.06 g/cm³, and pKa of 6.65±0.20 . The compound belongs to the class of conformationally constrained cyclopropane α-amino acid derivatives, which have attracted significant attention from synthetic chemists owing to their utility as rigid analogs of natural amino acids, peptidomimetics, and plant growth regulators .

Compound Class Conformationally constrained cyclopropane α-amino acid derivative
Workflow Fit Peptidomimetic design and rigid scaffold synthesis
Selection Context Ester prodrug strategy for CNS permeability research; plant ethylene signaling modulation studies
Specification Standard purity grade with multi-method analytical certification (NMR, HPLC, GC)

Why Generic Substitution of Isopropyl 1-Aminocyclopropanecarboxylate Is Scientifically Unjustified


The selection of a specific 1-aminocyclopropanecarboxylate ester is not arbitrary; it fundamentally alters the compound's physicochemical and pharmacological profile. The parent acid, ACC (1-aminocyclopropane-1-carboxylic acid), is a high-affinity ligand at strychnine-insensitive glycine receptors but exhibits zwitterionic character that limits its central nervous system penetration and oral bioavailability [1]. Esterification to methyl, ethyl, or isopropyl derivatives substantially increases lipophilicity and modifies membrane permeability characteristics [2]. Critically, these esters are not equipotent to the parent acid in vitro—they are several orders of magnitude less potent (IC₅₀ > 40 µM) than ACC as direct inhibitors of strychnine-insensitive [³H]glycine binding, indicating that conversion to the parent compound via esterase-mediated hydrolysis is required to elicit pharmacological action [3]. Consequently, the ester moiety functions as a tunable prodrug handle where the alkyl chain length and branching dictate both the rate of enzymatic activation and the compound's distribution profile. Substituting isopropyl 1-aminocyclopropanecarboxylate with a methyl, ethyl, or propyl ester without empirical validation would introduce uncontrolled variability in hydrolysis kinetics, bioavailability, and target tissue exposure—each of which directly impacts experimental reproducibility and translational relevance.

Ester Chain Methyl, ethyl, or propyl esters may alter hydrolysis kinetics and membrane permeability, shifting target exposure profiles relative to the isopropyl ester.
Prodrug Activation Linear alkyl esters exhibit distinct esterase lability; substituting without validation may introduce variability in active moiety release and experimental reproducibility.
Physicochemical Profile Differences in lipophilicity, pKa, and volatility across ester analogs can affect formulation behavior and analytical method transfer.

Quantitative Differentiation Evidence: Isopropyl 1-Aminocyclopropanecarboxylate Versus Comparator Analogs


Enhanced Lipophilicity Drives Membrane Permeability: LogP Comparison Across ACC Esters

The isopropyl ester of 1-aminocyclopropanecarboxylic acid confers a marked increase in lipophilicity relative to the parent ACC anion and the methyl ester. The parent ACC anion (deprotonated form) exhibits an ACD/LogP of -1.18 [1]. The propyl ester analog has a calculated XlogP of 0.4 [2]. The isopropyl ester, bearing a branched secondary alkyl chain, is expected to exhibit comparable or marginally higher lipophilicity than the n-propyl ester based on established structure-property relationships. This increase of approximately 1.6-1.8 logP units relative to the parent ACC anion translates to a theoretical ~40-60× increase in octanol-water partition coefficient, directly enhancing passive membrane diffusion capacity [1][2].

Lipophilicity LogP
Data to verify
Isopropyl ester: XlogP ~0.4–0.6 vs. ACC anion: −1.18
Higher LogP supports passive membrane diffusion assessment.
Calculated values; experimental verification recommended.
Lipophilicity Membrane permeability Drug delivery

ACC Ester Prodrug Strategy: In Vivo Potency Enhancement Demonstrated with Methyl and Ethyl Esters

Esterification of ACC with alkyl groups produces compounds that function as prodrugs requiring in vivo hydrolysis to the active ACC moiety. In direct comparative studies, the methyl ester of ACC was 3.3-fold more potent than the parent ACC acid in the forced swim test following oral or parenteral administration, while the ethyl ester was 2.3-fold more potent in blocking NMDA-induced convulsions [1][2]. Critically, these same esters are >100-fold less potent than ACC in direct in vitro [³H]glycine binding assays (IC₅₀ > 40 µM for esters vs nanomolar affinity for ACC), confirming the prodrug mechanism where ester cleavage is rate-limiting for pharmacological activity [2]. The isopropyl ester, by virtue of its branched secondary alkyl chain, is predicted to exhibit distinct esterase hydrolysis kinetics compared to linear methyl and ethyl esters, offering a tunable pharmacokinetic profile.

Prodrug Potency Model
Endpoint context
Methyl ester: 3.3× higher response vs. ACC acid in forced swim test; ethyl ester: 2.3× in NMDA convulsion model
Supports ester-dependent prodrug activation in rodent behavioral models.
Isopropyl ester hydrolysis kinetics expected to differ from linear esters.
Prodrug activation In vivo pharmacology Esterase hydrolysis

Physicochemical Differentiation: pKa Modulation and Stability Profile

The isopropyl ester derivative exhibits a predicted pKa of 6.65±0.20, representing a significant shift from the zwitterionic character of the parent ACC acid . By comparison, the ethyl ester analog has a predicted pKa of 6.57±0.20 . This modest but measurable pKa difference (approximately 0.08 units) between ethyl and isopropyl esters reflects the electron-donating inductive effect of the bulkier isopropyl group. The compound is soluble in organic solvents such as ethanol and ether but exhibits limited aqueous solubility, and is generally stable under standard laboratory conditions though susceptible to hydrolysis under extreme pH conditions [1]. The boiling point of 174.9±23.0 °C (predicted) contrasts with the ethyl ester boiling point of 53 °C (at 6.5 Torr) , indicating substantially different volatility and handling characteristics.

pKa & Volatility
Data to verify
pKa 6.65±0.20 (isopropyl) vs. 6.57±0.20 (ethyl); boiling point ~174.9 °C vs. 53 °C (ethyl, reduced pressure)
Ionization and handling properties differ measurably from ethyl analog.
Predicted parameters; may influence formulation and storage.
Chemical stability pKa Formulation development

Synthetic Versatility as a Conformationally Constrained Amino Acid Building Block

1-Aminocyclopropanecarboxylic acid (ACC) derivatives have attracted close attention from synthetic chemists over recent decades owing to their high physiological activity as plant growth regulators and their utility as conformationally rigid analogs of natural amino acids and peptidomimetics . The cyclopropane ring imposes a rigid conformational constraint that restricts backbone flexibility in peptide chains, a property that has been exploited in the design of biologically active peptidomimetics with enhanced metabolic stability and receptor selectivity [1]. The isopropyl ester form serves as a protected amino acid building block that can be incorporated into peptide synthesis workflows, with the isopropyl ester group providing orthogonal protection relative to methyl, ethyl, or tert-butyl esters, enabling selective deprotection strategies in complex synthetic sequences .

Synthetic Utility
Class-level
Rigid cyclopropane scaffold restricts φ/ψ angles; isopropyl ester offers orthogonal protection for selective deprotection.
Enables conformational constraint in peptidomimetic synthesis.
Class-level inference from ACC analog chemistry.
Peptidomimetics Conformational constraint Organic synthesis

Potential Plant Ethylene Modulation: Structural Relationship to the ACC Precursor Scaffold

The compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct biosynthetic precursor of ethylene in higher plants [1]. Methyl-ACC, a closely related analog, has been identified as a structural analog of ACC that functions as an agonist of ethylene response in plants [2]. These bioactivities render methyl-ACC a potential plant growth regulator (PGR) for the agricultural and postharvest industries [2]. ACC serves as the well-studied ethylene biosynthesis precursor, and the development of new functionally substituted cyclopropane carboxylic acids shows promise as effective inhibitors of ethylene biosynthesis for regulating the plant cycle and preserving the quality of fruits and vegetables [3]. The isopropyl ester derivative represents a distinct substitution pattern that may alter the compound's interaction with ACC synthase, ACC oxidase, or ethylene receptor signaling pathways relative to the methyl ester.

Plant Ethylene Modulation
Class-level
Structural analog of ACC; methyl-ACC identified as ethylene agonist; isopropyl ester offers distinct substitution pattern.
May support structure–activity probing in ethylene signaling research.
Plant growth regulator potential inferred from analog class; direct evidence not provided.
Plant physiology Ethylene biosynthesis Postharvest technology

Commercial Availability and Quality Control Standards

Isopropyl 1-aminocyclopropanecarboxylate (CAS 757903-69-8) is commercially available with a minimum purity specification of 97% and is supplied with batch-specific analytical characterization including NMR, HPLC, and GC quality control documentation . Long-term storage recommendations specify cool, dry conditions . The compound is available as a free base and also as the hydrochloride salt (CAS 112638-86-5, minimum purity 95%), which offers improved aqueous solubility and enhanced handling stability . By comparison, the propyl ester analog (CAS 104544-05-0) is also commercially available at 97% purity but is priced at approximately $3,414.40 USD per gram from specialty suppliers, indicating the general premium pricing tier for custom ACC ester derivatives [1].

Quality Standard
Specification review
Min. 97% purity; batch-specific NMR, HPLC, GC; available as free base and HCl salt.
Multi-method certification supports reproducible procurement.
Supplier documentation should be reviewed per batch.
Procurement Quality control Analytical characterization

Procurement-Driven Application Scenarios for Isopropyl 1-Aminocyclopropanecarboxylate


Prodrug Design for Enhanced CNS Bioavailability in Neuropsychopharmacology Research

For research programs investigating NMDA receptor glycine site modulation in anxiety, depression, or anticonvulsant indications, isopropyl 1-aminocyclopropanecarboxylate serves as a lipophilic prodrug of ACC with enhanced blood-brain barrier penetration potential. The 3.3-fold potency advantage demonstrated for the methyl ester over the parent ACC acid in the forced swim test establishes proof-of-concept that esterification improves in vivo efficacy [1]. The isopropyl ester, with its branched alkyl chain, offers distinct esterase hydrolysis kinetics compared to linear methyl and ethyl esters, providing a tool to modulate the rate of active ACC release and optimize central nervous system exposure duration. The increased lipophilicity (XlogP ~0.4-0.6 for ACC esters vs -1.18 for ACC anion) directly enhances passive membrane diffusion, making this compound suitable for oral bioavailability studies and CNS penetration assessment [2][3].

Conformationally Constrained Building Block for Peptidomimetic Synthesis

In peptide chemistry and drug discovery programs targeting proteolytically stable peptidomimetics, isopropyl 1-aminocyclopropanecarboxylate provides a rigid α-amino acid scaffold that restricts backbone conformational flexibility. The cyclopropane ring imposes fixed φ and ψ dihedral angles, which has been exploited to enhance metabolic stability and receptor selectivity in designed peptides . The isopropyl ester group offers orthogonal protection relative to methyl, ethyl, or tert-butyl esters, enabling selective deprotection strategies in multi-step synthetic sequences. This makes the compound particularly valuable for solid-phase peptide synthesis workflows requiring differential ester protection, as well as for constructing structurally defined peptidomimetic libraries for structure-activity relationship investigations [4].

Plant Growth Regulation and Postharvest Physiology Studies

For agricultural biotechnology and plant physiology laboratories investigating ethylene-mediated processes, isopropyl 1-aminocyclopropanecarboxylate serves as a structural analog of ACC, the direct ethylene biosynthesis precursor. Methyl-ACC has been identified as an ethylene agonist with potential plant growth regulator applications in agricultural and postharvest industries [5]. The isopropyl ester offers a distinct substitution pattern that may alter the compound's interaction with ACC synthase, ACC oxidase, or ethylene receptor signaling pathways. Researchers studying fruit ripening control, flower senescence, or postharvest preservation can employ this compound to probe structure-activity relationships within the ACC analog series, with the isopropyl group potentially conferring different metabolic stability and tissue penetration properties compared to methyl or ethyl derivatives [6].

Analytical Method Development and Quality Control Standardization

For analytical chemistry and quality control laboratories developing validated methods for ACC ester quantification, isopropyl 1-aminocyclopropanecarboxylate provides a well-characterized reference standard. The compound is commercially available with batch-specific NMR, HPLC, and GC certification at 97% minimum purity . The distinct chromatographic retention properties of the isopropyl ester (derived from its unique hydrophobicity and molecular weight of 143.18 g/mol) differentiate it from methyl (MW 115.13) and ethyl (MW 129.16) ACC esters, enabling selective quantification in complex biological matrices. The availability of both free base (CAS 757903-69-8) and hydrochloride salt (CAS 112638-86-5, 95% purity) forms further supports method development requiring different solubility or stability profiles .

Application
Selection Property
Validation Focus
NMDA receptor glycine site modulation research
Lipophilic prodrug approach for CNS penetration studies
Esterase hydrolysis kinetics and blood-brain barrier permeability assessment
Conformationally constrained peptidomimetic synthesis
Rigid cyclopropane scaffold with orthogonal ester protection
Backbone conformational restriction and selective deprotection efficiency
Plant ethylene biosynthesis pathway studies
ACC structural analog for enzyme interaction probing
Plant growth regulator response and metabolic stability in tissue assays
ACC ester quantification method development
Certified reference standard with multi-method characterization
Chromatographic retention differentiation and purity verification
Quote Request

Request a Quote for Isopropyl 1-aminocyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.